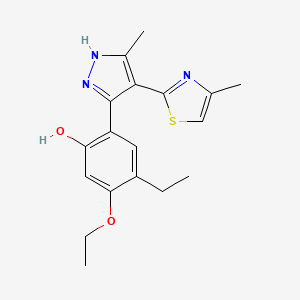![molecular formula C14H20O3 B2767598 2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane CAS No. 158151-65-6](/img/structure/B2767598.png)
2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane
Descripción general
Descripción
“2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane” is a chemical compound with the molecular weight of 236.31 . It is a liquid at room temperature . The IUPAC name for this compound is 2-[(2-tert-butyl-4-methoxyphenoxy)methyl]oxirane .
Molecular Structure Analysis
The InChI code for “2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane” is 1S/C14H20O3/c1-14(2,3)12-7-10(15-4)5-6-13(12)17-9-11-8-16-11/h5-7,11H,8-9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane” is a liquid at room temperature . .Aplicaciones Científicas De Investigación
Control of Diastereofacial Selectivity in Nucleophilic Epoxidation
Research by Jackson, Standen, and Clegg (1991) explored the epoxidation of γ-oxygenated-α,β-unsaturated sulfones with lithium or potassium tert-butyl peroxide, revealing moderate to high diastereoselectivity. This study provides insights into how substituents affect the outcome of epoxidation reactions, relevant for synthesizing compounds with specific stereochemical configurations. The research suggests that the presence of a free hydroxy group leads to the formation of syn-oxiranes with moderate to excellent stereoselectivity, depending on the substituents at the γ-position (Jackson, R., Standen, S., & Clegg, W., 1991).
Antioxidant Activity of Phenolic Anti-Oxidants
Denz and Llaurado (1957) conducted a study on the biological activity of commercial antioxidants, including 2-tert-butyl-4-methoxyphenol, focusing on their effects on sodium and potassium balance in rabbits. This research highlights the potential of certain phenolic compounds as antioxidants, stabilizing edible fats and possibly influencing biological systems (Denz, F. A., & Llaurado, J. G., 1957).
Intramolecular Hydrogen Bonding in Antioxidant Activity
Amorati et al. (2003) investigated the antioxidant activity of o-bisphenols, focusing on the role of intramolecular hydrogen bonding. The study provides a kinetic and thermodynamic examination, emphasizing how steric crowding and hydrogen bonding influence the antioxidant effectiveness of phenolic compounds. This research suggests a significant correlation between the molecular structure of antioxidants and their efficiency, offering valuable insights for designing effective antioxidant compounds (Amorati, R., Lucarini, M., Mugnaini, V., & Pedulli, G., 2003).
Spin Interaction in Zinc Complexes
Orio et al. (2010) studied the spin interaction in zinc complexes of mono- and diradical Schiff and Mannich bases. This research contributes to understanding the electronic properties of zinc complexes and their potential applications in catalysis and material science. The study sheds light on the magnetic coupling and zero-field splitting in these complexes, which are crucial for developing new materials with desired magnetic properties (Orio, M., Philouze, C., Jarjayes, O., Neese, F., & Thomas, F., 2010).
Safety and Hazards
The compound is associated with several hazard statements including H315, H317, H319, H335, and H412 . These codes correspond to various hazards such as skin irritation, eye irritation, and respiratory irritation. The compound is labeled with the signal word “Warning” and is represented by the GHS07 pictogram .
Mecanismo De Acción
Target of Action
The primary targets of 2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane are currently unknown .
Mode of Action
Given its structural similarity to other oxirane compounds, it may interact with biological targets through the electrophilic epoxide group .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane are currently unknown . Its bioavailability, half-life, metabolism, and excretion patterns need to be investigated in future studies.
Propiedades
IUPAC Name |
2-[(2-tert-butyl-4-methoxyphenoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)12-7-10(15-4)5-6-13(12)17-9-11-8-16-11/h5-7,11H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKQNGXFJBCGKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC)OCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

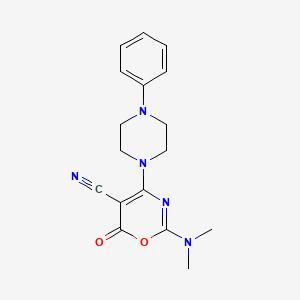
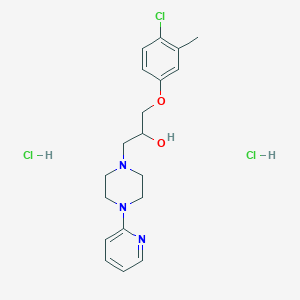
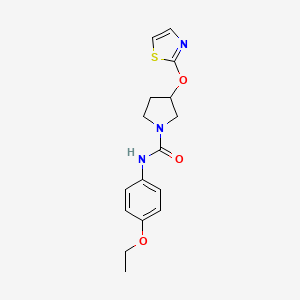
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2767519.png)

methanol](/img/structure/B2767522.png)
![N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2767526.png)
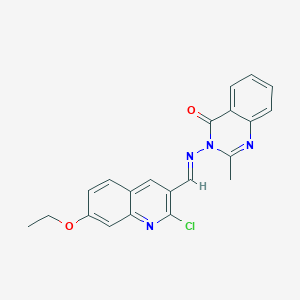
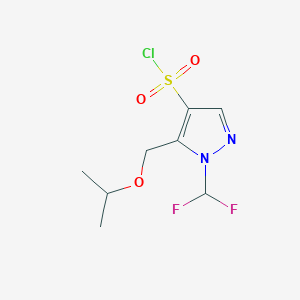
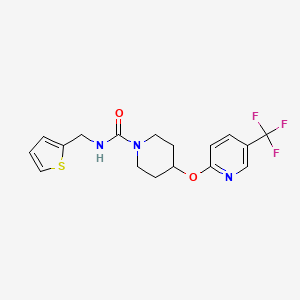
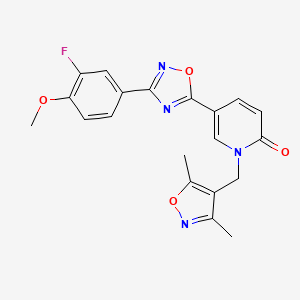

![1-[(6-chloro-3-pyridinyl)methyl]Piperazine](/img/structure/B2767536.png)
